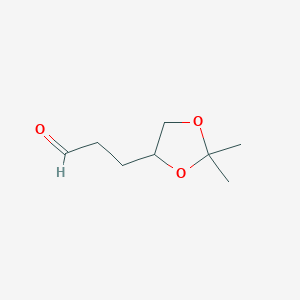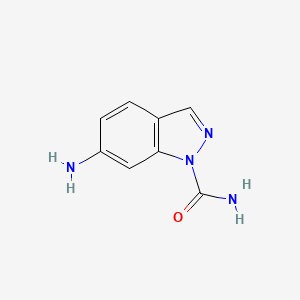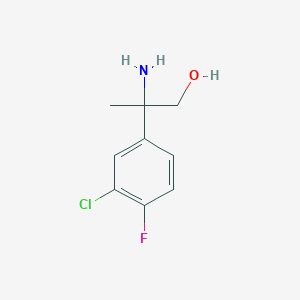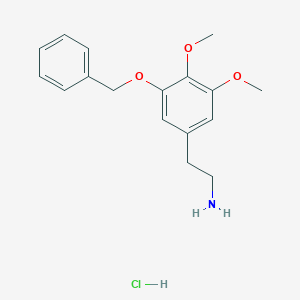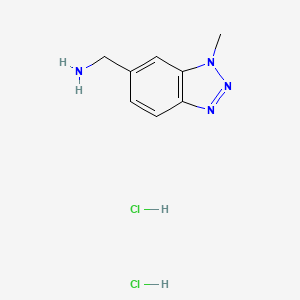
(3,5-Dichloro-2-methoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichloro-2-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of (3,5-Dichloro-2-methoxyphenyl)acetic acid.
Reduction: Formation of (3,5-Dichloro-2-methoxyphenyl)methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-Dichloro-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, and the chlorine atoms can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Lacks the chlorine atoms, resulting in different reactivity and applications.
(2-Methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
(3,5-Dichlorophenyl)acetonitrile: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness
(3,5-Dichloro-2-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chlorine atoms and a methoxy group on the phenyl ring, along with the nitrile group, makes it a versatile compound in various chemical reactions and research applications.
Propiedades
Número CAS |
952958-86-0 |
|---|---|
Fórmula molecular |
C9H7Cl2NO |
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-6(2-3-12)4-7(10)5-8(9)11/h4-5H,2H2,1H3 |
Clave InChI |
MWKHYBMHQXRKEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




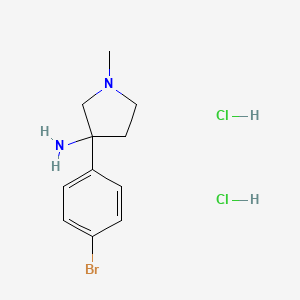
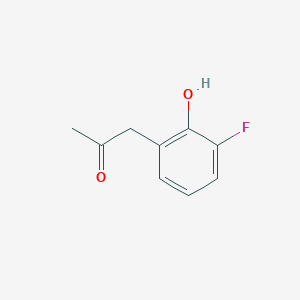
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

